4-tert-Butyl-2-methoxy-1-nitrobenzene

Organic synthesis Regioselectivity Nitroarene reduction

4-tert-Butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) is a polysubstituted aromatic compound belonging to the nitrobenzene class. Its molecular structure features a benzene ring bearing a tert-butyl group at the 4-position, a methoxy group at the 2-position, and a nitro group at the 1-position.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 142596-52-9
Cat. No. B12557568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2-methoxy-1-nitrobenzene
CAS142596-52-9
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C11H15NO3/c1-11(2,3)8-5-6-9(12(13)14)10(7-8)15-4/h5-7H,1-4H3
InChIKeyBLOORJAVYLDGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9): A Polysubstituted Nitroarene Building Block for Procurement Consideration


4-tert-Butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) is a polysubstituted aromatic compound belonging to the nitrobenzene class. Its molecular structure features a benzene ring bearing a tert-butyl group at the 4-position, a methoxy group at the 2-position, and a nitro group at the 1-position [1]. With a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol, this compound serves as a versatile synthetic intermediate [2]. The unique juxtaposition of electron-donating (tert-butyl, methoxy) and electron-withdrawing (nitro) substituents imparts a complex reactivity profile, making it a valuable building block in organic synthesis, particularly for the preparation of substituted anilines and other fine chemicals .

Why 4-tert-Butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) Cannot Be Casually Substituted with Positional Isomers


In the procurement of polysubstituted nitroarenes, substitution pattern dictates reactivity, physicochemical properties, and ultimate synthetic utility. While several isomers of tert-butyl-methoxy-nitrobenzene share the same molecular formula (C₁₁H₁₅NO₃, MW 209.24), their distinct substitution patterns lead to divergent electronic environments and steric constraints [1]. For instance, the 2,1,4-arrangement in 4-tert-butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) results in a unique ortho-para directing methoxy group adjacent to the nitro group, influencing electrophilic aromatic substitution outcomes and reduction pathways . In contrast, isomers like 2-tert-butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5) or 1-tert-butyl-2-methoxy-3-nitrobenzene (CAS 18515-05-4) exhibit different regiochemical constraints that alter reaction selectivity and product profiles. Therefore, generic substitution without precise structural matching risks compromising synthetic yield, purity, and the intended downstream application .

Quantitative Differentiation Guide: 4-tert-Butyl-2-methoxy-1-nitrobenzene vs. Positional Isomers and Analogs


Regiochemical Uniqueness: Differentiated from 2-tert-Butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5)

The target compound (CAS 142596-52-9) features a nitro group at the 1-position, methoxy at the 2-position, and tert-butyl at the 4-position. This differs from a common isomer, 2-tert-butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5), which has a different substitution pattern (tert-butyl at 2, methoxy at 1, nitro at 4) . While no direct head-to-head reactivity data was found in the literature, the distinct substitution patterns imply different regiochemical outcomes in subsequent reactions. For instance, the 1-nitro-2-methoxy pattern in the target compound places the strongly electron-withdrawing nitro group adjacent to the electron-donating methoxy group, which can influence the electronic character of the ring and the site of electrophilic attack differently than in the 4-nitro isomer. This structural difference is quantifiable by unique identifiers: the target compound has an InChIKey of BLOORJAVYLDGDT-UHFFFAOYSA-N, while the isomer has an InChIKey of AIYZQINRDXVONY-UHFFFAOYSA-N [1]. Furthermore, the target compound is specifically reported to undergo reduction to 4-tert-butyl-2-methoxyaniline (CAS 3535-88-4), a valuable intermediate with a defined melting point of 29-30 °C and boiling point of 204-208 °C .

Organic synthesis Regioselectivity Nitroarene reduction

Physicochemical Differentiation via Predicted XLogP3 and Topological Polar Surface Area (TPSA)

Computational predictions provide quantitative differentiation in terms of lipophilicity and polarity. The target compound (CAS 142596-52-9) has a predicted XLogP3 value of 3.4, indicating moderate lipophilicity [1]. Its topological polar surface area (TPSA) is 55 Ų, which influences membrane permeability and oral bioavailability predictions [2]. While these values are not unique among all nitroarenes, they serve as a baseline for comparing analogs. For example, a dinitro analog, 5-tert-butyl-2-methoxy-1,3-dinitrobenzene (CAS 77055-30-2), with an additional nitro group, exhibits a higher molecular weight (254.24 g/mol) and a larger polar surface area, which would alter its physicochemical profile and reactivity [3].

Computational chemistry Lipophilicity Drug design

Reduction to Defined Amine Intermediate: 4-tert-Butyl-2-methoxyaniline (CAS 3535-88-4)

The target compound (CAS 142596-52-9) serves as a direct precursor to 4-tert-butyl-2-methoxyaniline (CAS 3535-88-4), a well-characterized aniline derivative with established physical properties [1]. The reduction of the nitro group yields the corresponding amine, which has a reported melting point of 29-30 °C and a boiling point of 204-208 °C at atmospheric pressure . This transformation is a key synthetic pathway that distinguishes this compound from its non-nitro analogs. For instance, 4-tert-butyl-2-methoxyaniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, whereas the non-nitro analog 4-tert-butylanisole (CAS 5396-38-3) cannot undergo such a transformation [2]. While the reduction of nitroarenes is a general reaction, the specific identity of the resulting aniline is directly tied to the substitution pattern of the starting nitro compound, making the procurement of the correct isomer critical for downstream applications.

Nitro reduction Aniline synthesis Building block

Distinct InChIKey and Database Identifiers for Unambiguous Procurement

The target compound (CAS 142596-52-9) is unambiguously identified by its InChIKey (BLOORJAVYLDGDT-UHFFFAOYSA-N) and other unique database identifiers such as DTXSID00629851 and SCHEMBL4241671 [1]. These identifiers differentiate it from close isomers, for example, 2-tert-butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5) has an InChIKey of AIYZQINRDXVONY-UHFFFAOYSA-N . This unambiguous identification is critical for procurement to ensure the correct regioisomer is obtained, as even small structural variations can lead to different chemical behavior and regulatory classifications. Furthermore, the compound's presence in the PubChem database (CID 23023059) provides a reliable source for chemical property data and safety information [2].

Chemical inventory Procurement Quality control

Potential for Selective Functionalization Based on Substituent Effects

The substitution pattern in 4-tert-butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) creates a unique electronic and steric environment that can be exploited for selective functionalization. The strong electron-withdrawing nitro group deactivates the ring, while the ortho-methoxy group exerts a competing electron-donating effect and can direct electrophilic attack . Although specific quantitative reaction rate data comparing this compound to its isomers were not identified in the available literature, class-level knowledge indicates that the precise arrangement of these substituents influences the outcome of reactions such as nucleophilic aromatic substitution and directed ortho-metalation . For instance, the ortho-relationship between the methoxy and nitro groups may facilitate specific metalation patterns that are not possible with other isomers, such as 2-tert-butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5) . This potential for regioselective transformations makes the compound a valuable scaffold for the synthesis of complex molecules where precise control over substitution is required.

Electrophilic aromatic substitution Ortho-lithiation Synthetic methodology

Procurement-Driven Application Scenarios for 4-tert-Butyl-2-methoxy-1-nitrobenzene


Synthesis of 4-tert-Butyl-2-methoxyaniline via Nitro Reduction

As established in Section 3 (Evidence Item 3), 4-tert-butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) is a direct precursor to 4-tert-butyl-2-methoxyaniline (CAS 3535-88-4) via reduction of the nitro group [1]. This transformation is a key step in the preparation of various aniline-based building blocks used in the pharmaceutical and agrochemical industries. The resulting aniline, with its well-defined physical properties (mp 29-30 °C, bp 204-208 °C), serves as a versatile intermediate for further functionalization, such as diazotization and subsequent coupling reactions, or as a starting material for amide and sulfonamide synthesis . This specific application is not possible with non-nitro analogs like 4-tert-butylanisole, highlighting the unique synthetic utility of this nitroarene [2].

Regioselective Electrophilic Aromatic Substitution Studies

The distinct substitution pattern of 4-tert-butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) makes it a valuable substrate for studying regioselectivity in electrophilic aromatic substitution (EAS) reactions, as noted in Section 3 (Evidence Item 5) [1]. The interplay between the strongly deactivating nitro group, the activating ortho-methoxy group, and the bulky tert-butyl substituent creates a complex electronic and steric landscape. Researchers can utilize this compound to probe the directing effects of these groups in competition, providing insights that are transferable to the synthesis of more complex molecules. The results obtained with this specific isomer are not directly applicable to its positional isomers (e.g., CAS 15353-20-5 or 18515-05-4), making the procurement of the correct compound essential for reproducible and meaningful experimental outcomes .

Development of Lipophilicity-Modulated Drug Candidates

As quantified in Section 3 (Evidence Item 2), the predicted XLogP3 value of 3.4 for 4-tert-butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9) indicates a moderate level of lipophilicity [1]. This physicochemical property is crucial in medicinal chemistry for optimizing drug-like characteristics such as membrane permeability and oral bioavailability. The compound can serve as a scaffold for the synthesis of more complex molecules where fine-tuning lipophilicity is required. By comparing its XLogP3 value to those of other analogs, such as the more polar dinitro derivative (5-tert-butyl-2-methoxy-1,3-dinitrobenzene, CAS 77055-30-2), medicinal chemists can make informed decisions about which core structure to pursue based on desired physicochemical profiles . This evidence supports the procurement of the specific nitroarene for structure-activity relationship (SAR) studies aimed at balancing potency and drug-likeness.

Unambiguous Chemical Inventory and Quality Control

The unique identifiers for 4-tert-butyl-2-methoxy-1-nitrobenzene (CAS 142596-52-9), including its InChIKey (BLOORJAVYLDGDT-UHFFFAOYSA-N) and DTXSID (DTXSID00629851), as detailed in Section 3 (Evidence Item 4), are critical for accurate chemical inventory management and quality control in industrial and research settings [1]. These identifiers ensure that the correct regioisomer is procured, stored, and used in subsequent processes. Mismatch of isomers can lead to failed reactions, off-spec products, and regulatory compliance issues. Utilizing these definitive identifiers in procurement documentation minimizes the risk of costly errors and ensures traceability throughout the supply chain . This scenario underscores the practical importance of precise chemical identification for operational efficiency and product integrity.

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